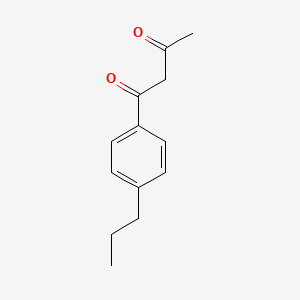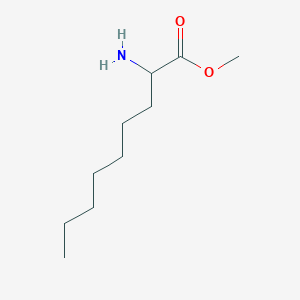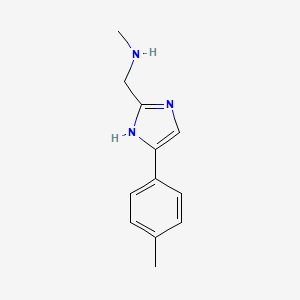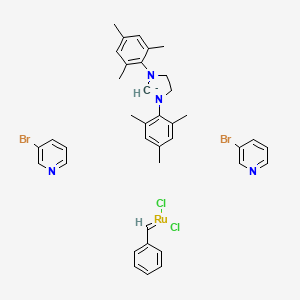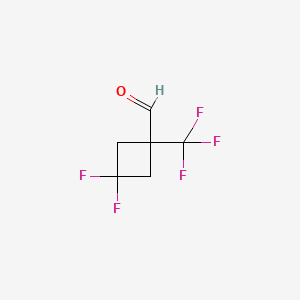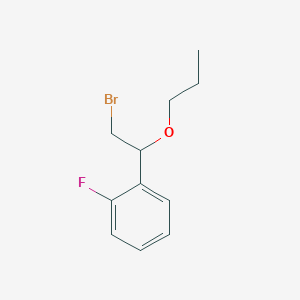
5-Fluoro-3,4-dimethoxy-2-methylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-3,4-dimethoxy-2-methylbenzoic acid is a fluorinated benzoic acid derivative with the molecular formula C10H11FO4 and a molecular weight of 214.19 g/mol . This compound is characterized by the presence of fluorine, methoxy, and methyl groups attached to the benzoic acid core, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the nucleophilic substitution of a suitable precursor, such as 3,4-dimethoxy-2-methylbenzoic acid, with a fluorinating agent like potassium fluoride (KF) in the presence of a phase-transfer catalyst . The reaction is usually carried out in an organic solvent such as acetonitrile under reflux conditions.
Industrial Production Methods
Industrial production of 5-Fluoro-3,4-dimethoxy-2-methylbenzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-3,4-dimethoxy-2-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of 5-Fluoro-3,4-dimethoxy-2-methylbenzaldehyde or this compound.
Reduction: Formation of 5-Fluoro-3,4-dimethoxy-2-methylbenzyl alcohol or 5-Fluoro-3,4-dimethoxy-2-methylbenzaldehyde.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Fluoro-3,4-dimethoxy-2-methylbenzoic acid has several applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Fluoro-3,4-dimethoxy-2-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The methoxy groups can also influence the compound’s solubility and bioavailability, affecting its overall pharmacokinetic profile .
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-methylbenzoic acid: Another fluorinated benzoic acid derivative with similar structural features but lacking the methoxy groups.
3,4-Dimethoxybenzoic acid: A non-fluorinated analog with similar methoxy substitution but without the fluorine atom.
Uniqueness
5-Fluoro-3,4-dimethoxy-2-methylbenzoic acid is unique due to the combination of fluorine, methoxy, and methyl groups, which impart distinct chemical reactivity and biological activity. The presence of fluorine can enhance the compound’s stability and binding affinity to biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H11FO4 |
|---|---|
Molecular Weight |
214.19 g/mol |
IUPAC Name |
5-fluoro-3,4-dimethoxy-2-methylbenzoic acid |
InChI |
InChI=1S/C10H11FO4/c1-5-6(10(12)13)4-7(11)9(15-3)8(5)14-2/h4H,1-3H3,(H,12,13) |
InChI Key |
RAFLRLQJCIONAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1C(=O)O)F)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-2-{spiro[3.3]heptan-2-yl}aceticacid](/img/structure/B13638460.png)
